1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound identified as a process-related impurity in the synthesis of Cetirizine dihydrochloride. [] Cetirizine is a pharmaceutical compound primarily recognized for its antihistamine properties. [] The compound is not naturally occurring and its primary relevance in scientific literature is linked to its presence as an impurity during Cetirizine synthesis.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with significant relevance in pharmaceutical chemistry. This compound is classified as an impurity related to various antihistamines, most notably cetirizine dihydrochloride and meclizine dihydrochloride. It is recognized for its structural complexity and potential pharmacological applications.
The compound is often sourced from chemical supply companies and research institutions that specialize in pharmaceutical intermediates. Its chemical structure can be derived from piperazine derivatives, which are commonly used in the synthesis of antihistamines and other therapeutic agents.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride falls under the category of H1-antihistamines. It is also identified as an impurity reference material for quality control in pharmaceutical formulations, particularly those involving antihistamines.
The synthesis of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride typically involves several key steps:
The process allows for high yields and optical purity, often exceeding 99%. The reaction conditions are optimized to ensure minimal byproduct formation, which is critical for pharmaceutical applications .
The molecular formula of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is , with a molecular weight of 487.46 g/mol.
Clc1ccc(cc1)C(N2CCN(CC2)C(c3ccccc3)c4ccc(Cl)cc4)c5ccccc5
InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
The compound features a complex arrangement of aromatic rings and a piperazine moiety, contributing to its pharmacological properties.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride can participate in various chemical reactions typical for piperazine derivatives:
The stability and reactivity of this compound are influenced by its electronic structure and steric factors associated with the chlorophenyl groups.
The mechanism of action for compounds like 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride primarily involves antagonism at H1 histamine receptors. This action leads to decreased physiological responses associated with allergic reactions.
Research indicates that similar compounds exhibit significant binding affinity for H1 receptors, leading to antihistaminic effects. The structural features contribute to their efficacy in blocking histamine-induced symptoms.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride typically appears as a crystalline solid.
Key chemical properties include:
Relevant data on melting points and solubility profiles may vary based on purity and preparation methods .
The primary applications of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride include:
This compound serves as an important tool in both research settings and pharmaceutical development due to its structural characteristics and biological relevance.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4